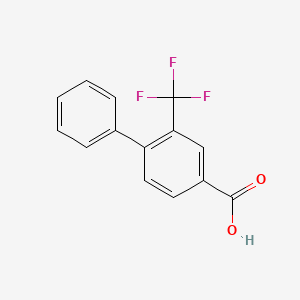

2-(Trifluoromethyl)-4-biphenylcarboxylic acid

Cat. No. B8459157

M. Wt: 266.21 g/mol

InChI Key: TYJVZKADZOHYAB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08101775B2

Procedure details

The reaction was split into 4, using a quarter of the reagents in each: to a mixture of 4-bromo-3-(trifluoromethyl)benzonitrile (4 g, 16.00 mmol), phenylboronic acid (3.90 g, 32.0 mmol) and potassium carbonate (6.63 g, 48.0 mmol) in N,N-dimethylformamide (DMF) (64 ml) was added palladium tetrakistriphenylphosphine(0) (1.849 g, 1.600 mmol). Each reaction was heated in the microwave at 150° C. for 30 min. The combined reaction mixtures were filtered through celite, washed with ethyl acetate and the solvent removed in vacuo. The residue was partitioned between ethyl acetate (100 mL) and water (100 mL) and the organic phase washed with sodium bicarbonate solution (100 mL). The organic phase was dried (MgSO4), filtered and the solvent removed in vacuo. The brown oil was triturated with dichloromethane and filtered to give a pale yellow solid, 2-(trifluoromethyl)-4-biphenylcarboxamide (2.47 g) which was used without further purification. To 2-(trifluoromethyl)-4-biphenylcarboxamide (2 g, 7.54 mmol) in ethanol (80 ml) was added potassium hydroxide (4.23 g, 75 mmol) and water and the mixture heated to 90° C. for 18 h. The reaction mixture was concentrated in vacuo and the residue partitioned between dichloromethane (100 mL) and 2M HCl (100 mL). The organic phase was isolated and dried (phase separator) and the solvent removed in vacuo to give the crude product. Purification using the Biotage Horizon, reverse phase cartridge, eluting 5-100% MeCN in water to give an off-white solid the title compound (960 mg) (N2123-46-A5). MS (ES): C14H6F3O2 requires 266; found 265 (M−H+).

Name

2-(trifluoromethyl)-4-biphenylcarboxamide

Quantity

2 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[C:7]([C:9](N)=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-:20].[K+].O>C(O)C>[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[C:7]([C:9]([OH:20])=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

2-(trifluoromethyl)-4-biphenylcarboxamide

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=C(C=CC(=C1)C(=O)N)C1=CC=CC=C1)(F)F

|

|

Name

|

|

|

Quantity

|

4.23 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was used without further purification

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue partitioned between dichloromethane (100 mL) and 2M HCl (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried (phase separator)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting 5-100% MeCN in water

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C1=C(C=CC(=C1)C(=O)O)C1=CC=CC=C1)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 960 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 47.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |